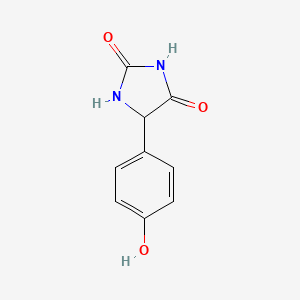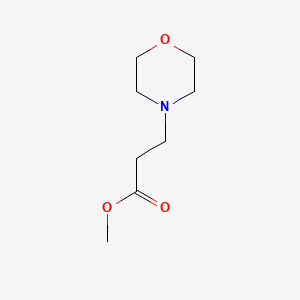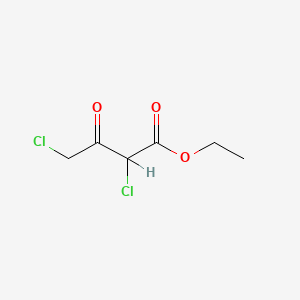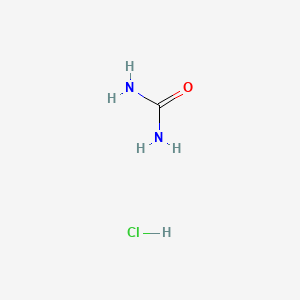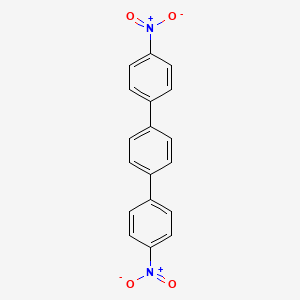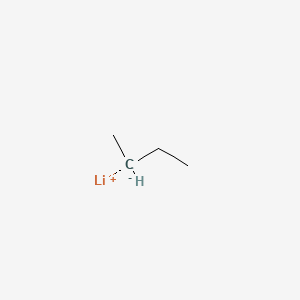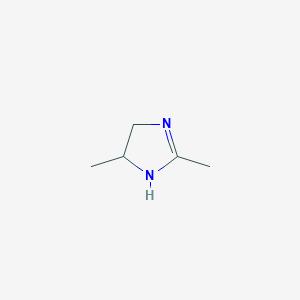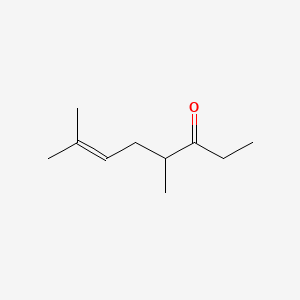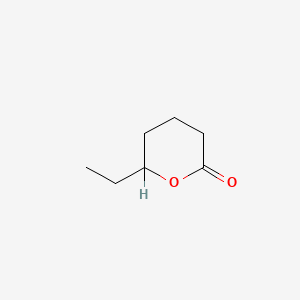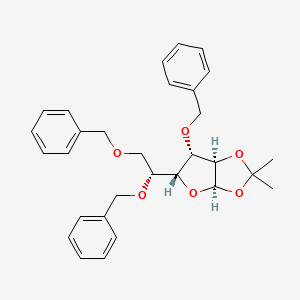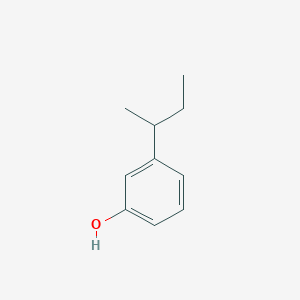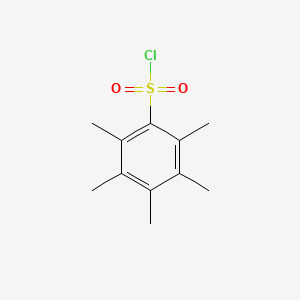
五甲基苯磺酰氯
概述
描述
Pentamethylbenzenesulfonyl chloride is an organic compound with the molecular formula C11H15ClO2S. It is a derivative of benzenesulfonyl chloride, where all five hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is known for its high reactivity, particularly towards nucleophiles, making it a valuable reagent in organic synthesis .
科学研究应用
Pentamethylbenzenesulfonyl chloride has a wide range of applications in scientific research:
作用机制
Target of Action
Pentamethylbenzenesulfonyl chloride is a chemical compound used in organic synthesis . Its primary targets are organic molecules, particularly those containing nucleophilic functional groups .
Mode of Action
Pentamethylbenzenesulfonyl chloride is a sulfonyl chloride, a class of compounds known for their reactivity towards nucleophiles . The chloride atom is a good leaving group, which makes the sulfur atom of the sulfonyl group electrophilic. When a nucleophile, such as an amine or alcohol, encounters the sulfonyl group, it can displace the chloride to form a new bond with the sulfur .
Biochemical Pathways
These compounds have wide applications in medicinal chemistry and materials science .
Pharmacokinetics
Due to its reactivity, it is likely to react quickly in biological systems, potentially limiting its bioavailability .
Result of Action
The primary result of Pentamethylbenzenesulfonyl chloride’s action is the formation of new compounds through the reaction of the sulfonyl group with nucleophiles . This can lead to a wide range of products depending on the specific reactants and conditions .
Action Environment
The action of Pentamethylbenzenesulfonyl chloride is influenced by environmental factors such as temperature, solvent, and the presence of other reactive species . It is moisture sensitive and should be stored under inert gas . Its melting point is 81-85 °C , indicating that it is a solid at room temperature but can be melted for reactions if needed.
生化分析
Biochemical Properties
Pentamethylbenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and other sulfonyl-containing compounds. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. These interactions often involve the formation of covalent bonds between the sulfonyl chloride group and nucleophilic sites on biomolecules, such as amino groups on proteins or enzymes . This covalent modification can alter the activity, stability, and function of the target biomolecules.
Cellular Effects
Pentamethylbenzenesulfonyl chloride affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, the sulfonylation of specific proteins can impact cell signaling pathways, gene expression, and cellular metabolism. These modifications can lead to changes in cellular behavior, such as altered cell growth, differentiation, and apoptosis . The compound’s ability to modify key biomolecules makes it a valuable tool in studying cellular processes and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of pentamethylbenzenesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules. This reaction typically results in the formation of a covalent bond between the sulfonyl chloride group and the target molecule. This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression . For example, the sulfonylation of enzymes involved in metabolic pathways can lead to changes in their activity, thereby influencing cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentamethylbenzenesulfonyl chloride can change over time due to its stability and degradation. The compound is sensitive to moisture and should be stored at low temperatures to maintain its stability . Over time, exposure to moisture can lead to hydrolysis of the sulfonyl chloride group, reducing its reactivity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly when used in in vitro or in vivo experiments .
Dosage Effects in Animal Models
The effects of pentamethylbenzenesulfonyl chloride vary with different dosages in animal models. At low doses, the compound can selectively modify target biomolecules without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and damage to tissues . Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. Careful dosage optimization is essential to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
Pentamethylbenzenesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modify enzymes involved in key metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and amino acid metabolism . These modifications can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, pentamethylbenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, binding to transport proteins can facilitate the compound’s entry into cells, while interactions with intracellular proteins can affect its distribution within the cell.
Subcellular Localization
The subcellular localization of pentamethylbenzenesulfonyl chloride is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins . These interactions can affect the compound’s activity and function within different cellular environments.
准备方法
Synthetic Routes and Reaction Conditions
Pentamethylbenzenesulfonyl chloride can be synthesized through the sulfonylation of pentamethylbenzene. The typical synthetic route involves the reaction of pentamethylbenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of pentamethylbenzenesulfonyl chloride involves large-scale sulfonylation processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions
Pentamethylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts readily with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Common Reagents and Conditions
Amines: React with pentamethylbenzenesulfonyl chloride to form sulfonamides under mild conditions.
Alcohols: React to form sulfonate esters, typically in the presence of a base such as pyridine.
Thiols: Form sulfonothioates, often using a base to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in organic synthesis .
相似化合物的比较
Similar Compounds
Benzenesulfonyl chloride: The parent compound, less reactive due to the absence of electron-donating methyl groups.
Pentafluorobenzenesulfonyl chloride: Contains electron-withdrawing fluorine atoms, making it more reactive towards nucleophiles.
2,4,6-Triisopropylbenzenesulfonyl chloride: Contains bulky isopropyl groups, affecting its steric properties and reactivity.
Uniqueness
Pentamethylbenzenesulfonyl chloride is unique due to the presence of five methyl groups, which increase its electron density and reactivity compared to benzenesulfonyl chloride. This makes it a more potent reagent for introducing the sulfonyl group into organic molecules .
属性
IUPAC Name |
2,3,4,5,6-pentamethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBXRBKVRRJRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200493 | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52499-94-2 | |
| Record name | Pentamethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52499-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052499942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

